Methohexital(1-)

Übersicht

Beschreibung

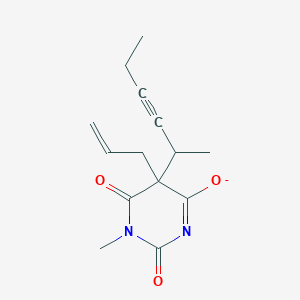

Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.

Wissenschaftliche Forschungsanwendungen

Induction of Anesthesia

Methohexital is commonly used for the induction of general anesthesia prior to surgical procedures. Its rapid action allows for quick patient turnover in operating rooms. The typical administration involves intravenous injection, with effects observed within 30 seconds .

- Dosage and Administration : The recommended dose for adults ranges from 1 to 2 mg/kg intravenously. In pediatric patients, doses are often lower (0.5 to 1 mg/kg) due to their smaller body mass .

Sedation in Emergency Medicine

Methohexital is effective for procedural sedation in emergency departments, particularly for short procedures that require patients to remain still. It has been documented to provide effective sedation during imaging studies such as CT scans.

- Case Study : In a study involving pediatric patients undergoing CT scans, methohexital was administered at a mean dose of 1 mg/kg, resulting in rapid sedation onset (approximately 1 minute) and effective immobilization during procedures .

Electroconvulsive Therapy (ECT)

Due to its ability to lower the seizure threshold, methohexital is utilized during ECT procedures. Its rapid recovery profile allows patients to regain consciousness quickly post-procedure, typically within 3 to 7 minutes .

- Advantages : Compared to other barbiturates used in ECT, methohexital provides a faster recovery time and fewer cumulative effects due to its short half-life .

Comparative Effectiveness

The following table summarizes key pharmacological properties and clinical applications of methohexital compared to other anesthetics:

| Property/Aspect | Methohexital | Thiopental | Amobarbital |

|---|---|---|---|

| Onset of Action | 30 seconds | 30-60 seconds | 60 seconds |

| Duration of Action | ~10-15 minutes | ~30-40 minutes | ~30-60 minutes |

| Recovery Time | 3-7 minutes | 10-20 minutes | Variable |

| Seizure Threshold Effect | Lowers | Lowers | Lowers |

| Common Uses | Induction of anesthesia | Induction of anesthesia | ECT |

Safety and Adverse Effects

While methohexital is generally considered safe when administered by trained professionals, there are potential adverse effects including respiratory depression and hypotension. Notably, it can induce seizures in susceptible individuals .

Eigenschaften

IUPAC Name |

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.